REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1>CC1C=CC=CC=1C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:14][C:11]1[CH:12]=[CH:13][C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:9][CH:10]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
7.47 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
48 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200 ml Kjeldahl flask equipped with a cooling condenser
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen for about 20 minutes while the content
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
0.25 ml of tri-tert.-butylphosphine was added
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, 80 ml of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to cool the reaction product
|
Type
|
ADDITION
|
Details
|
The mixture was introduced in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
The lower aqueous phase was extracted with 40 ml of o-xylene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |